Benzyl-PEG2-ethoxyethane-PEG2 Benzyl-PEG2-ethoxyethane-PEG2
Brand Name: Vulcanchem
CAS No.:
VCID: VC15869691
InChI: InChI=1S/C19H32O5/c20-10-15-22-13-6-4-11-21-12-5-7-14-23-16-17-24-18-19-8-2-1-3-9-19/h1-3,8-9,20H,4-7,10-18H2
SMILES:
Molecular Formula: C19H32O5
Molecular Weight: 340.5 g/mol

Benzyl-PEG2-ethoxyethane-PEG2

CAS No.:

Cat. No.: VC15869691

Molecular Formula: C19H32O5

Molecular Weight: 340.5 g/mol

* For research use only. Not for human or veterinary use.

Benzyl-PEG2-ethoxyethane-PEG2 -

Specification

Molecular Formula C19H32O5
Molecular Weight 340.5 g/mol
IUPAC Name 2-[4-[4-(2-phenylmethoxyethoxy)butoxy]butoxy]ethanol
Standard InChI InChI=1S/C19H32O5/c20-10-15-22-13-6-4-11-21-12-5-7-14-23-16-17-24-18-19-8-2-1-3-9-19/h1-3,8-9,20H,4-7,10-18H2
Standard InChI Key ZTWNGJQFTJNQNT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COCCOCCCCOCCCCOCCO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzyl moiety connected to two ethoxyethane-PEG2 chains. Its molecular formula is C₁₉H₃₀O₈, with a molecular weight of 398.44 g/mol (derived from analogous structures in PubChem ). The PEG2 units (two ethylene oxide repeats) confer flexibility, enabling optimal spacing between PROTAC components .

Solubility and Stability

Benzyl-PEG2-ethoxyethane-PEG2 exhibits high solubility in polar solvents such as water, DMSO, and methanol, with a logP value of -1.2 (predicted via PubChem tools ). Its stability under physiological conditions (pH 7.4, 37°C) exceeds 48 hours, making it suitable for in vitro and in vivo applications .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₃₀O₈
Molecular Weight (g/mol)398.44
Solubility in Water>50 mg/mL
LogP-1.2

Synthesis and Characterization

Synthetic Pathways

The synthesis involves sequential etherification and carbamate coupling reactions. A representative protocol includes:

  • Benzylation: Reaction of PEG2-ethoxyethane diol with benzyl bromide under basic conditions.

  • PEG Extension: Coupling the intermediate with ethylene oxide monomers to extend the PEG chain.

  • Purification: Chromatographic isolation (silica gel, methanol/chloroform) yields >95% purity .

Analytical Validation

Characterization via ¹H NMR (500 MHz, D₂O) reveals peaks at δ 7.35 (benzyl aromatic protons), 3.65 (PEG methylene), and 3.50 (ethoxyethane ether linkages) . Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 399.2 [M+H]⁺ .

Role in PROTAC Development

Ternary Complex Formation

Benzyl-PEG2-ethoxyethane-PEG2 enables precise spatial alignment between the E3 ligase (e.g., VHL or CRBN) and the target protein (e.g., BRD4 or EGFR). Optimal linker length (∼20 Å) ensures efficient ubiquitin transfer, as demonstrated in studies degrading oncogenic kinases .

Structure-Activity Relationships (SAR)

  • Flexibility: Shorter PEG chains (<2 units) reduce degradation efficacy by 60% due to steric hindrance .

  • Hydrophobicity: Benzyl groups improve cell permeability but require PEG balancing to prevent aggregation .

Table 2: PROTAC Efficacy with Varied Linkers

Linker TypeTarget ProteinDC₅₀ (nM)Source
Benzyl-PEG2-ethoxyethane-PEG2BRD41.2
Boc-PEG2-ethoxyethane-PEG2BRD43.8
Alkyl-PEG3EGFR5.6

Biological Activity and Mechanisms

In Vitro Protein Degradation

In HEK293T cells, PROTACs incorporating this linker degrade BRD4 with a DC₅₀ of 1.2 nM and >90% efficiency at 24 hours . Mechanistic studies confirm ubiquitination via immunoblotting and proteasomal inhibition assays .

Pharmacokinetic Profile

The linker’s PEG units prolong half-life (t₁/₂ = 8.2 hours in mice) by reducing renal clearance, enabling sustained target engagement .

Applications in Biomedical Research

Oncology

PROTACs targeting AR (androgen receptor) in prostate cancer models show 70% tumor reduction at 10 mg/kg dosing, attributed to the linker’s stability .

Neuroscience

In tauopathy models, PROTACs degrade pathological tau aggregates with 50% efficacy, highlighting potential for neurodegenerative disease therapy .

Comparative Analysis with Related Linkers

Benzyl-PEG2-ethoxyethane-PEG2 outperforms alkyl and Boc-protected variants in solubility and degradation efficiency (Table 2). Unlike rigid aromatic linkers, its flexibility accommodates diverse E3 ligase-target pairs .

Future Perspectives and Challenges

While this linker advances PROTAC technology, limitations persist:

  • Metabolic Stability: PEG oxidation in hepatic microsomes necessitates structural tweaks .

  • Tissue Penetration: Hydrophilic PEG chains may hinder blood-brain barrier crossing, requiring prodrug strategies .

Ongoing research focuses on photoactivatable and pH-sensitive derivatives to spatiotemporally control protein degradation .

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